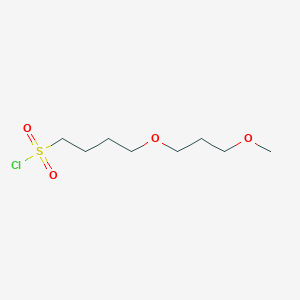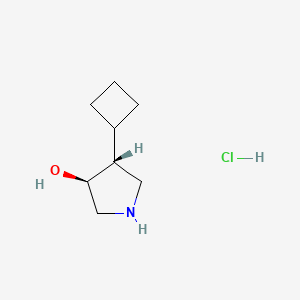
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutylamine with a suitable aldehyde or ketone, followed by reduction and cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.
Scientific Research Applications
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
Uniqueness
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3S,4R)-4-cyclobutylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-9-4-7(8)6-2-1-3-6;/h6-10H,1-5H2;1H/t7-,8+;/m0./s1 |
InChI Key |
XDXGIWFYCWNKNH-KZYPOYLOSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H]2CNC[C@H]2O.Cl |
Canonical SMILES |
C1CC(C1)C2CNCC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


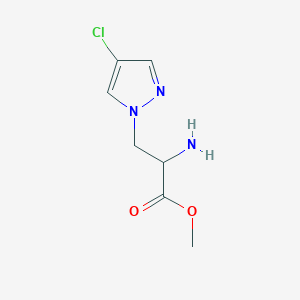
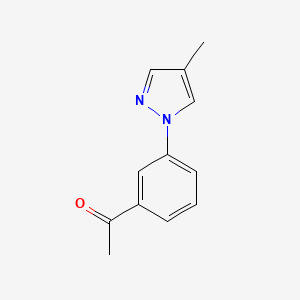
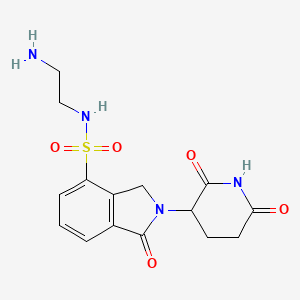
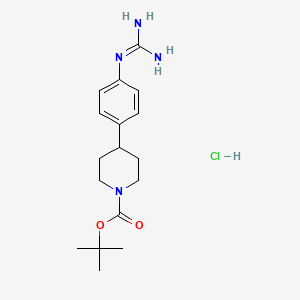
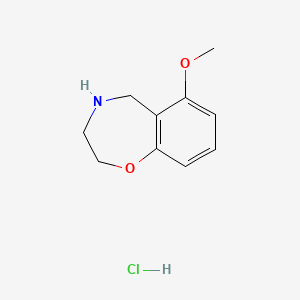

![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
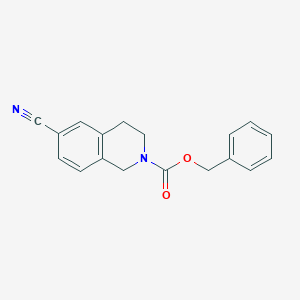
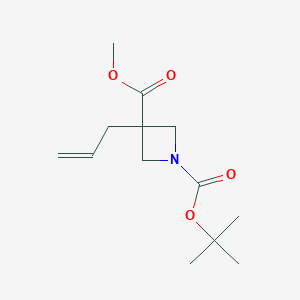
![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
